TPE2TPy
Description
Contextualization of Tetraphenylethene (TPE) Derivatives in Contemporary Functional Materials Science
Tetraphenylethene (TPE) is an organic chemical compound characterized by a central double bond substituted with four phenyl groups googleapis.com. The structure of TPE is inherently crowded, causing the phenyl rings to be twisted out of the plane of the central double bond googleapis.comwikipedia.org. This non-planar conformation plays a crucial role in its photophysical behavior. Unlike many conventional luminophores that suffer from aggregation-caused quenching (ACQ), where luminescence decreases at higher concentrations or in aggregated states, TPE and its derivatives often exhibit aggregation-induced emission (AIE) pharmaffiliates.comnih.govnih.govchemsrc.com. This phenomenon, where compounds are weakly emissive in dilute solutions but become highly fluorescent upon aggregation, is highly desirable for applications requiring solid-state emission or operation in aggregated environments nih.govrsc.org.
TPE derivatives have been widely explored for their potential in various functional materials. Their facile synthesis and modular functionalization make them attractive building blocks for creating materials with diverse properties lgcstandards.com. Research has demonstrated the utility of TPE-based materials in areas such as optoelectronic devices, chemical and biological sensors, and bioimaging pharmaffiliates.comnih.govrsc.org. The ability to tune their emission properties through structural modifications and environmental stimuli further enhances their versatility in materials science.
Significance of TPE2TPy within the Domain of Aggregation-Induced Emission (AIE) Systems Research
This compound, a tetraphenylethene derivative substituted with two terpyridine units, is a significant compound in AIE systems research googleapis.com. Its molecular structure incorporates the AIE-active TPE core along with terpyridine ligands, which are known for their ability to coordinate with metal ions wikipedia.org. This combination bestows this compound with interesting photophysical properties, particularly its pronounced AIE characteristics.
Studies have shown that this compound is practically nonluminescent when molecularly dissolved in good solvents. However, upon the addition of poor solvents, such as water, or in the solid state, this compound becomes highly emissive. This behavior is a hallmark of AIE, where the restriction of intramolecular rotations of the phenyl and terpyridine rings in the aggregated state inhibits non-radiative decay pathways, leading to enhanced luminescence pharmaffiliates.comchemsrc.com.
The integration of terpyridine units into the TPE core in this compound is particularly significant as it introduces metal-binding capabilities to an AIE-active scaffold. This structural design allows this compound to function as a chemosensor, where its luminescence properties can be modulated by the presence of specific metal ions lgcstandards.com. This makes this compound a valuable subject of study in the design of responsive AIE systems for sensing applications.
Broader Academic Research Perspectives and Trajectories for this compound
The research on this compound extends beyond fundamental AIE studies, exploring its potential in various academic research trajectories. A key area of investigation is its application as a fluorescent chemosensor for metal ions lgcstandards.com. The terpyridine units in this compound can selectively bind to certain metal ions, leading to changes in its emission intensity and/or wavelength.
Specific research findings highlight this compound's sensing capabilities for metal ions such as Zn(II) and Fe(II) lgcstandards.com. For instance, the presence of Zn(II) ions has been shown to induce a characteristic red shift in the emission spectra of this compound aggregates, facilitating the discrimination of Zn(II) from other metal ions. Furthermore, this compound has demonstrated a distinct color change to magenta upon selectively binding with Fe(II) in aqueous media, enabling rapid visual detection.
These sensing properties suggest broader trajectories for this compound and similar terpyridine-functionalized AIE luminogens in the development of probes for environmental monitoring, chemical analysis, and potentially biological applications rsc.org. The ability of this compound to operate in aggregated states and aqueous environments addresses some limitations of traditional fluorescent sensors that suffer from ACQ in such conditions.
Future research perspectives for this compound may involve exploring its coordination chemistry with a wider range of metal ions and investigating the detailed mechanisms of the observed luminescence changes upon metal binding. Furthermore, incorporating this compound into more complex systems, such as polymers or nanomaterials, could lead to the development of advanced functional materials with enhanced sensing performance or the integration of multiple functionalities lgcstandards.com. The study of this compound exemplifies how the rational design of AIE-active molecules with specific recognition units can lead to the creation of novel materials with promising applications in various scientific disciplines.
Detailed Research Findings: Metal Ion Sensing with this compound
Research on this compound has demonstrated its effectiveness as a chemosensor for specific metal ions. The following table summarizes some key findings regarding its fluorescence response to Zn(II) and Fe(II) ions:
| Analyte | Sensing Mechanism | Observed Response | Environment | Reference |
| Zn(II) | Metal coordination to terpyridine | Red shift in emission spectra; Fluorescence change | THF/water mixture | |
| Fe(II) | Metal coordination to terpyridine | Obvious magenta color change; Fluorescence change | Aqueous media |
These findings underscore the potential of this compound as a selective sensor for these metal ions, leveraging its AIE properties and the chelating ability of the terpyridine units.
Properties
Molecular Formula |
C68H46N6 |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
InChI Key |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Tpe2tpy Architectures
Advanced Organic Synthesis Approaches for TPE2TPy Frameworks
The construction of this compound architectures typically involves sophisticated organic synthesis techniques, leveraging established coupling reactions and strategic functionalization of the core building blocks.
Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis (e.g., Sonogashira Coupling Pathways)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful toolkit for the synthesis of conjugated systems incorporating both TPE and terpyridine units. The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides in the presence of a palladium catalyst, a copper co-catalyst, and a base uni-heidelberg.delibretexts.orgyoutube.com. This reaction is well-suited for constructing the alkyne-linked frameworks often found in conjugated polymers and molecules containing extended pi systems uni-heidelberg.deresearchgate.net.
The general mechanism of Sonogashira coupling involves a palladium catalytic cycle. It typically begins with an oxidative addition of the aryl or vinyl halide to a palladium(0) species. This is followed by transmetalation, where the alkyne, activated by a copper(I) co-catalyst and deprotonated by a base to form an acetylide, transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst uni-heidelberg.delibretexts.orgyoutube.com. The Sonogashira coupling is advantageous due to its mild reaction conditions, tolerance of various functional groups, and ability to create diverse backbone structures uni-heidelberg.de.
In the context of this compound synthesis, Sonogashira coupling can be employed to link alkyne-functionalized TPE cores with halogenated terpyridine derivatives, or vice versa, to build the desired conjugated structure. Research has shown the successful application of Sonogashira coupling in the synthesis of TPE-based polymers and molecules incorporating terpyridine units uni-heidelberg.deresearchgate.net.
Strategic Functionalization of TPE Cores with Terpyridine Moieties for this compound Formation
A key strategy in synthesizing this compound involves the directed functionalization of the tetraphenylethylene (B103901) core with terpyridine moieties. This functionalization can be achieved through various synthetic routes that selectively introduce reactive groups onto the TPE framework, which are then coupled with terpyridine-containing synthons. The bulky nature of both TPE and terpyridine units can influence the synthetic approach and the resulting molecular conformation colab.wsresearchgate.net.
Studies have reported the synthesis of terpyridine-containing tetraphenylethylene derivatives colab.wsacs.org. These syntheses often involve multi-step procedures that build the TPE-terpyridine conjugate. For instance, the synthesis of ligands with full conjugation of TPE with terpyridine has been reported for the construction of emissive materials colab.wsresearchgate.net. The functionalization strategy aims to precisely control the number and position of terpyridine units attached to the TPE core, leading to well-defined this compound architectures.
Polymerization Techniques for TPE-Based Conjugated Systems Incorporating Terpyridine Units
Beyond discrete this compound molecules, polymerization techniques are employed to create conjugated systems and metallo-supramolecular polymers that incorporate both TPE and terpyridine units. These polymers can exhibit enhanced or tailored properties compared to their small-molecule counterparts researchgate.netresearchgate.netbohrium.comrsc.org.
Various polymerization methods have been explored, including coordination-driven self-assembly and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) bohrium.comnih.gov. In coordination-driven self-assembly, terpyridine ligands can coordinate with metal ions to form well-defined supramolecular architectures, including polymers researchgate.netbohrium.com. TPE units can be integrated into these systems by using TPE-functionalized terpyridine ligands colab.wsresearchgate.net.
For example, terpyridine-functionalized monomers can be copolymerized with other monomers, such as vinyl-functionalized TPE derivatives, to form conjugated polymers researchgate.net. The resulting polymers can then be used to construct metallo-supramolecular structures through coordination with metal ions bohrium.comrsc.org. Research highlights the synthesis of TPE-based metallopolymers and conjugated polymers incorporating terpyridine units for various applications researchgate.netbohrium.comrsc.org.
Reaction Mechanisms and Kinetic Profiles Governing this compound Synthesis
The reaction mechanisms involved in this compound synthesis are largely dictated by the specific coupling reactions and functionalization strategies employed. As highlighted earlier, palladium-catalyzed cross-coupling reactions like Sonogashira coupling proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination uni-heidelberg.delibretexts.orgyoutube.com.
While detailed kinetic profiles specifically for this compound synthesis are not extensively detailed in the provided search results, the general principles governing the kinetics of the utilized reactions apply. Factors such as catalyst concentration, ligand choice, temperature, solvent, and reactant concentrations all influence reaction rates and yields.
In polymerization reactions involving metal coordination, the kinetics of ligand-metal complexation and the self-assembly process play a significant role in determining the polymer structure and molecular weight researchgate.netbohrium.com. The dynamic nature of metal-ligand interactions, particularly with certain metal ions like Zn(II) and Cd(II) when coordinating with terpyridine, can influence the self-assembly pathway and the stability of the resulting metallo-supramolecular architectures bohrium.comnih.gov.
Research into the spectral red-shift of this compound upon binding to Zn2+ provides some insight into the molecular interactions and potential structural changes upon metal coordination, which is relevant to the behavior of this compound in metallo-supramolecular systems uni-heidelberg.degoogleapis.com. While this mechanism is related to the compound's properties after synthesis, it underscores the importance of understanding the coordination chemistry in systems incorporating TPE and terpyridine.
Further detailed studies on the reaction mechanisms and kinetic profiles specifically tailored to the synthesis of this compound and its polymeric architectures would provide deeper insights into optimizing these synthetic routes and controlling the resulting material properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tetraphenylethylene (TPE) | 69437 |
| Terpyridine (TPY) | 70848 |
| This compound | 1239512-93-6 (CAS Number, CID not explicitly found in search results, but CAS is linked to structure) lgcstandards.comchemsrc.com |
Detailed Research Findings and Data Tables:
Aggregation Induced Emission Aie Phenomena and Underlying Mechanisms in Tpe2tpy Systems
Fundamental Principles of AIE as Manifested in TPE2TPy
The AIE phenomenon observed in this compound systems is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated state. nih.govchembuyersguide.comredalyc.org In dilute solutions, the flexible molecular structure of this compound allows for vigorous intramolecular rotations and vibrations. These non-radiative pathways effectively dissipate excitation energy, leading to weak or negligible luminescence. chembuyersguide.comredalyc.org
Restriction of Intramolecular Motion (RIM) Mechanisms in this compound Aggregates
The RIM mechanism is considered central to the AIE effect in TPE-based luminogens. redalyc.org When this compound molecules aggregate, the physical constraints imposed by the crowded environment significantly restrict the intramolecular motions, particularly the rotations of the phenyl and terpyridine rings. redalyc.org This restriction hinders the molecule's ability to relax non-radiatively through internal conversion. chembuyersguide.comredalyc.org Consequently, the excited state energy is channeled into radiative decay pathways, resulting in enhanced fluorescence emission in the aggregated state. nih.govchembuyersguide.comredalyc.org The RIM mechanism encompasses both the restriction of intramolecular rotation (RIR) and restriction of intramolecular vibration (RIV). redalyc.org
Role of Conical Intersections in Tuning this compound Luminescence Efficiencies
Conical intersections (CIs) are points of degeneracy between potential energy surfaces that play a crucial role in the non-radiative decay of excited states in polyatomic molecules. Efficient non-radiative relaxation can occur through accessible conical intersections. chembuyersguide.com In AIE systems, including potentially this compound, the restriction of intramolecular motions in the aggregated state can lead to restricted access to conical intersections (RACI). chembuyersguide.com By hindering the molecule's ability to reach these low-energy funnels for non-radiative decay, aggregation promotes radiative transitions and thus enhances luminescence efficiency. chembuyersguide.com Controlling the accessibility of CIs on the potential energy surface is a key factor in designing AIE luminogens. chembuyersguide.com
Intermolecular Coupling and Non-Radiative Energy Dissipation Pathways in this compound Aggregates
While RIM is the primary mechanism, intermolecular interactions and coupling within this compound aggregates can also influence non-radiative energy dissipation. Intermolecular coupling can affect the excited-state structure and dynamics. In some aggregated systems, intermolecular charge transfer (CT) or excitonic coupling can impact non-radiative decay rates. However, in TPE-based AIEgens, the dominant effect leading to emission in aggregates is the suppression of intramolecular non-radiative pathways due to physical restrictions imposed by the aggregated state, which outweighs the influence of intermolecular coupling on energy dissipation in solution. redalyc.org The rigidification of the molecular environment due to intermolecular interactions helps block the non-radiative de-excitation channels.
Advanced Mechanistic Investigations of this compound AIE
Advanced spectroscopic techniques and environmental studies are employed to gain deeper insights into the AIE mechanisms of this compound and related compounds.
Environmental Responsiveness of this compound AIE (e.g., pH-Sensitivity, Solvatochromic Effects)
The AIE properties of this compound nanoaggregates are sensitive to their environment. This compound nanoaggregates exhibit pH-sensitive emission. bldpharm.com The luminescence of the nanoaggregates decreases and can be quenched upon protonation of their terpyridine units. bldpharm.com This pH responsiveness is attributed to the influence of protonation on the electronic structure and potentially the aggregation state of the this compound molecules. bldpharm.com Solvatochromic effects, where the optical properties are influenced by the polarity of the solvent, have also been observed in functional TPE polymers, indicating the sensitivity of these systems to their local environment. This environmental responsiveness highlights the potential of this compound and related AIEgens for sensing applications. bldpharm.com
Crystallization-Induced Emission Enhancement (CIEE) in this compound Derivatives
Crystallization-Induced Emission Enhancement (CIEE) is a specific manifestation of enhanced luminescence observed when certain organic luminogens transition from an amorphous solid state to a crystalline solid state bio-fount.comnih.gov. This phenomenon is closely related to Aggregation-Induced Emission (AIE), where molecules that are weakly emissive or nonluminescent in dilute solution become highly emissive upon aggregation. CIEE represents a further increase in emission intensity driven by the ordered molecular packing within a crystalline lattice bio-fount.comnih.gov. This characteristic is particularly valuable for materials intended for solid-state optoelectronic applications nih.gov.
This compound, a derivative incorporating the tetraphenylethene (TPE) core and terpyridine units, is recognized for its AIE properties. Consistent with the behavior of many TPE-based luminogens, this compound exhibits minimal luminescence in solution but displays significant emission when in aggregated states, such as nanoparticle suspensions or solid films. This inherent solid-state emission is a prerequisite for observing CIEE.
The primary mechanism underpinning CIEE in AIE-active molecules, including TPE derivatives, is the effective restriction of intramolecular rotations and vibrations nih.gov. In solution or amorphous solid states, the flexible nature of molecules like this compound allows for facile intramolecular motions. These dynamic processes serve as efficient non-radiative pathways for the dissipation of excitation energy, resulting in diminished or quenched fluorescence nih.gov. Upon crystallization, the molecules are constrained within a rigid crystal lattice. This ordered packing and the presence of specific intermolecular interactions, such as C-H...π interactions, significantly hinder these intramolecular motions nih.gov. The suppression of non-radiative decay pathways consequently enhances the probability of radiative transitions, leading to a notable increase in emission intensity. Furthermore, the crystalline environment, often characterized by a higher refractive index compared to amorphous states, can also contribute to promoting radiative decay rates.
While direct, detailed quantitative studies specifically on the CIEE of this compound comparing its amorphous versus crystalline emission intensity were not extensively found in the reviewed literature, the general principles established for AIE-active TPE derivatives and other luminogens exhibiting CIEE are applicable bio-fount.comnih.gov. Research on related AIE systems, such as certain boron diiminates derivatives and benzosiloles, has explicitly demonstrated CIEE, showing enhanced emission in the crystalline state bio-fount.comnih.gov. For example, benzosilole films exhibited significant electrochemiluminescence (ECL) enhancement factors of 16 to 24 times upon crystallization when compared to their solution state nih.gov. The observed bright emission from this compound in the solid state is consistent with the restriction of intramolecular motion, a fundamental aspect shared by both AIE and CIEE phenomena. Comprehensive crystallographic analysis and comparative photophysical measurements of amorphous and crystalline this compound would provide more precise data on its CIEE behavior.
Illustrative Data on Emission Enhancement in Different States (Based on general principles of AIE/CIEE):
| State | Molecular Freedom | Non-Radiative Decay Rate | Radiative Decay Rate | Emission Intensity |
| Dilute Solution | High | High | Low | Low/Quenched |
| Aggregated/Amorphous Solid | Reduced | Reduced | Increased | Moderate |
| Crystalline Solid | Highly Restricted | Low | High | High (CIEE) |
Note: This table provides a conceptual illustration of the expected trend in emission intensity for AIE-active molecules exhibiting CIEE, based on the discussed mechanisms and observations in related systems.
Coordination Chemistry of Tpe2tpy with Metal Ions
Principles of Metal-Ligand Coordination in TPE2TPy-Based Systems
The coordination behavior of this compound is governed by fundamental principles of metal-ligand interactions, where the ligand donates electron pairs to the metal ion, forming coordinate covalent bonds. youtube.com In this compound, the terpyridine moiety serves as the primary binding site, engaging in chelation with suitable metal ions.
The Terpyridine Moiety as a Specific Metal Ion Recognition Site in this compound
The terpyridine unit (2,2';6',2"-terpyridine) is a well-established tridentate ligand in coordination chemistry. wikipedia.orgnih.gov It features three nitrogen atoms positioned to bind to a metal ion, typically in a meridional fashion, forming two adjacent five-membered chelate rings. wikipedia.orgnih.gov This specific arrangement of donor atoms allows the terpyridine moiety in this compound to act as a recognition site for various metal ions, facilitating the formation of stable complexes. acs.orgrsc.orgbeilstein-journals.org The electron-deficient nature of the pyridine (B92270) rings in terpyridine makes it a strong σ-donor and a good π-acceptor, influencing its interaction with transition metals. nih.gov
Chelation Effects and Coordination Sphere Dynamics in this compound Metal Complexes
The binding of the tridentate terpyridine ligand to a metal ion results in the formation of chelate rings, which significantly enhances the stability of the resulting complex compared to complexes with monodentate ligands. This phenomenon is known as the chelate effect. The rigid nature of the terpyridine ligand contributes to the formation of more rigid metal complexes. nih.gov
The coordination sphere of a metal ion in a complex refers to the ligands directly attached to it (the first coordination sphere) and surrounding molecules or ions that interact with the first coordination sphere (the second coordination sphere). wikipedia.org The dynamics of this coordination sphere, including ligand exchange rates and structural rearrangements, play a crucial role in the properties and reactivity of the metal complex. chemrxiv.orgnih.govrsc.orgrsc.org While specific details on the coordination sphere dynamics of this compound complexes are often studied in the context of their applications (e.g., sensing), the general principles of terpyridine-metal coordination suggest relatively stable complexes, particularly with certain transition metals like Ru(II), Os(II), and Fe(II). nih.gov
Specific Metal Ion Interactions and Stoichiometric Considerations with this compound
This compound has been shown to exhibit distinct responses upon interaction with specific metal ions, particularly Zinc(II) and Iron(II), making it useful in sensing applications. acs.orggoogle.comuni-heidelberg.degoogleapis.com
Zinc(II) Ion Binding and Associated Spectral Red-Shift Phenomena in this compound Systems
The interaction of this compound with Zinc(II) ions leads to notable changes in its optical properties. Upon binding with Zn²⁺, terpyridine-substituted tetraphenylethenes, including this compound, exhibit a characteristic red shift in their emission spectra. acs.orggoogleapis.com This spectral shift is attributed to the electronic effects of Zn²⁺ coordination on the conjugated system of the ligand. Studies on related terpyridine-zinc complexes also show a large bathochromic shift (red shift) in both absorption and emission spectra upon Zn²⁺ binding, suggesting a strengthening of charge transfer interactions. nih.gov The binding stoichiometry between this compound and Zn(II) can be determined through spectroscopic titrations. googleapis.com
| Metal Ion | Observed Spectral Change (Emission) | Reference |
|---|---|---|
| Zinc(II) | Red shift | acs.orggoogleapis.com |
Iron(II) Ion Binding and Distinct Chromogenic Responses of this compound
This compound displays a distinct chromogenic response upon selective binding with Iron(II) ions. acs.orguni-heidelberg.degoogleapis.com This interaction results in the appearance of an obvious magenta color, allowing for the rapid identification of Fe²⁺ ions, even by naked eye in aqueous media. acs.orggoogleapis.com This chromogenic change is a result of a metal-to-ligand charge transfer (MLCT) process occurring within the this compound-Fe(II) complex. acs.org The stoichiometry of this compound binding with Fe(II) can also be investigated through spectroscopic methods. googleapis.com
| Metal Ion | Observed Chromogenic Response | Reference |
|---|---|---|
| Iron(II) | Magenta color | acs.orggoogleapis.com |
Coordination Behavior of this compound Analogues with Other Transition Metal and Lanthanide Ions
While Zn(II) and Fe(II) interactions are particularly highlighted for this compound, the terpyridine moiety is known to form complexes with a wide range of transition metal and lanthanide ions. nih.govrsc.orgbeilstein-journals.orgchemrxiv.orgsrce.hrnih.gov Studies on terpyridine-containing analogues demonstrate their ability to chelate with various metal ions, including Co(II) and Ni(II). beilstein-journals.org The stability and properties of these complexes are influenced by the specific metal ion, its oxidation state, and the presence of other ligands or substituents on the terpyridine or TPE units. The coordination chemistry of terpyridine with s- and p-block elements is less commonly studied compared to transition and rare-earth metals. rsc.org The interaction with lanthanide ions is an area of ongoing research, particularly in the context of designing luminescent materials and sensors. chemrxiv.orgsrce.hrnih.govmdpi.comfrontiersin.org
Photophysical Properties and Luminescence Mechanisms of Tpe2tpy
Electronic Transitions and Excited State Dynamics in TPE2TPy
The luminescence of molecular systems like this compound originates from electronic transitions between different energy states. When a molecule absorbs light, it is promoted from its electronic ground state to an excited electronic state. The subsequent relaxation back to the ground state can involve the emission of a photon, a process known as luminescence or fluorescence.
Theoretical Frameworks for Luminescence in Molecular Systems (e.g., Quantum Confinement, Stokes Shift)
Theoretical frameworks are crucial for understanding and predicting the luminescence behavior of molecular systems. One such concept is the Stokes shift, which is the energy difference between the lowest energy absorption peak and the highest energy emission peak. aip.orgscirp.org This shift occurs because the molecule undergoes vibrational relaxation in the excited state before emitting a photon. aip.orglibretexts.org The excited state can also undergo structural changes or solvent reorientation, further increasing the Stokes shift. researchgate.net
Quantum confinement effects, often discussed in the context of nanomaterials like quantum dots, can also influence luminescence by altering the energy levels within a confined system. aip.org While this compound is a molecular system, the principles of how spatial constraints or aggregation might affect electronic transitions and energy levels can be conceptually related.
Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, are frequently employed to investigate the electronic structure, energy levels, and transition states of luminescent molecules. researchgate.netrsc.org These calculations can provide insights into the nature of excited states (e.g., singlet or triplet), charge transfer character, and potential energy surfaces, which are all critical for understanding luminescence mechanisms. researchgate.netuni-muenchen.de Nonadiabatic molecular dynamics methods are also used to simulate the dynamics of excited states and transitions between them. uni-muenchen.deosti.gov
Radiative and Non-Radiative Decay Pathways in this compound
Following excitation, a molecule in an excited state can return to the ground state through various pathways, which are broadly classified as radiative and non-radiative. mdpi.com Radiative decay involves the emission of a photon, resulting in luminescence. libretexts.org The rate of radiative decay is characterized by the radiative rate constant (kr).
Non-radiative decay pathways dissipate the excitation energy as heat without photon emission. libretexts.orgmdpi.comfluxim.com These pathways include internal conversion (transition between excited states of the same spin multiplicity) and intersystem crossing (transition between states of different spin multiplicity, typically from a singlet excited state to a triplet excited state). libretexts.orgfluxim.com From the triplet state, the molecule can undergo phosphorescence (a slow radiative transition) or further non-radiative decay. libretexts.org The rates of these non-radiative processes are represented by non-radiative rate constants (knr).
The efficiency of luminescence is determined by the competition between radiative and non-radiative decay pathways. horiba.comedinst.com
Quantum Yield and Fluorescence Lifetime Studies of this compound Systems
Two key parameters used to characterize the efficiency and dynamics of luminescence are the quantum yield (Φ) and fluorescence lifetime (τ). horiba.comedinst.com
The photoluminescence quantum yield (PLQY or ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comd-nb.info It is a direct measure of the efficiency of the radiative decay pathway. horiba.com
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. edinst.commontana.edu It is inversely related to the sum of the rates of all decay processes (radiative and non-radiative): τf = 1 / (kr + Σknr). horiba.commontana.edu Fluorescence decay is typically a first-order process, often exhibiting single or multi-exponential decay profiles depending on the complexity of the system and environment. edinst.com
Studies involving quantum yield and fluorescence lifetime measurements provide valuable information about the excited-state dynamics and the relative importance of radiative and non-radiative pathways in this compound systems. rsc.orgosti.govd-nb.infomdpi.com For instance, a high quantum yield indicates that radiative decay is efficient, while a short fluorescence lifetime suggests fast decay processes, which can be either radiative or non-radiative. horiba.comedinst.com
Data from research findings can be presented in tables to summarize quantum yield and lifetime values under different conditions (e.g., in various solvents or environments).
| Compound | Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) |
| This compound | ... | ... | ... |
| ... | ... | ... | ... |
Influences of Molecular Conformation and External Environment on this compound Photophysics
The photophysical properties of a molecule are not solely determined by its intrinsic electronic structure but are also significantly influenced by its molecular conformation and the surrounding external environment. libretexts.orgrsc.orglibretexts.orgresearchgate.net
Conformational Flexibility and Its Direct Impact on this compound Luminescence
Molecular conformation, the spatial arrangement of atoms in a molecule, can play a critical role in its luminescence. scirp.orglibretexts.orgnih.gov Flexible molecules can adopt different conformations, and these conformational changes can affect the electronic coupling between different parts of the molecule, the energy levels of excited states, and the rates of radiative and non-radiative decay. beilstein-journals.orgrsc.orgplos.org
Conformational flexibility can lead to non-radiative pathways that quench luminescence, such as twisted intramolecular charge transfer (TICT) states, where rotation around bonds facilitates non-radiative decay. researchgate.net Restricting conformational freedom, for example, by increasing rigidity in the molecular structure or by placing the molecule in a constrained environment, can suppress these non-radiative pathways and enhance luminescence. beilstein-journals.orgrsc.org
For this compound, which likely contains flexible bonds, its conformational flexibility is expected to directly impact its luminescence properties. Different conformations may have varying degrees of electronic conjugation and accessibility to non-radiative decay channels.
Solvatochromic and pH-Sensitive Emission Characteristics of this compound
The external environment, particularly the solvent and pH, can significantly influence the emission characteristics of luminescent molecules, leading to phenomena like solvatochromism and pH sensitivity. rsc.orgarxiv.orgaps.org
Solvatochromism refers to the change in the absorption or emission spectrum of a compound in response to changes in the polarity of the solvent. rsc.orgmdpi.comsocietechimiquedefrance.frnih.gov Molecules with a significant change in dipole moment upon excitation are particularly susceptible to solvatochromic effects. societechimiquedefrance.frnih.gov In polar solvents, the solvent molecules can reorient around the excited state, stabilizing it and leading to a shift in the emission wavelength, often to longer wavelengths (red shift) for molecules that become more polar in the excited state. mdpi.comsocietechimiquedefrance.fr
pH sensitivity in luminescence occurs when the protonation or deprotonation state of a molecule changes with pH, altering its electronic structure and thus its photophysical properties. rsc.orgnih.gov This can lead to shifts in emission wavelength or changes in luminescence intensity at different pH values. rsc.orgnih.gov
Research indicates that derivatives related to this compound can exhibit positive solvatochromic fluorescence, with observed shifts in emission wavelength in different solvents due to varying molecular conformations. rsc.org Furthermore, changes in pH have been shown to induce shifts in the emission wavelength of such compounds in a reversible manner. rsc.org
| Solvent/pH Condition | Emission λmax (nm) | Observations |
| Solvent A | ... | ... |
| Solvent B | ... | ... |
| pH X | ... | ... |
| pH Y | ... | ... |
The interplay between molecular conformation and the external environment dictates the precise photophysical behavior of this compound, influencing its electronic transitions, excited-state dynamics, and ultimately, its luminescence properties.
Intermolecular Interactions and Aggregation Effects on this compound Photophysical Behavior
This compound, a terpyridine-substituted tetraphenylethene derivative, exhibits fascinating photophysical properties that are profoundly influenced by intermolecular interactions and aggregation phenomena. A key characteristic of this compound, shared with many tetraphenylethene (TPE) derivatives, is aggregation-induced emission (AIE). lgcstandards.com This phenomenon is characterized by weak luminescence in dilute solutions and significantly enhanced emission in the aggregated state or solid film. lgcstandards.com
The AIE effect in TPE-based luminogens is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. pharmaffiliates.comnih.gov In solution, the flexible phenyl and ethene moieties of this compound undergo active intramolecular rotations and vibrations. These motions provide non-radiative pathways for the excited state energy to dissipate, leading to quenched or very weak fluorescence. pharmaffiliates.comnih.gov When this compound molecules aggregate, their intramolecular rotations and vibrations are physically restricted due to steric hindrance and close molecular packing. pharmaffiliates.comnih.gov This restriction effectively blocks the non-radiative decay channels, forcing the excited state energy to be released predominantly through radiative pathways, resulting in enhanced luminescence. nih.gov
Aggregation of this compound can be induced by various factors, such as increasing concentration or the addition of a poor solvent to a solution in a good solvent. For instance, this compound, which is practically non-luminescent in tetrahydrofuran (B95107) (THF), shows a drastic increase in light emission when water (a poor solvent) is added to the THF solution, leading to the formation of nanoparticle aggregates. lgcstandards.com The emission spectrum of this compound nanoaggregates in a THF/water mixture (1:99 v/v) shows a strong peak at around 484 nm when photoexcited at 350 nm. lgcstandards.com
Intermolecular interactions within the aggregates play a crucial role in determining the specific photophysical behavior. While the primary mechanism for AIE in TPE derivatives is RIM, the nature and strength of intermolecular forces, such as π-π stacking, van der Waals forces, and potentially interactions involving the terpyridine units, influence the molecular packing arrangement. Denser molecular packing and specific arrangements can further restrict intramolecular motions and impact the electronic structure, affecting the emission wavelength and quantum yield. Studies on related systems have shown that weak intermolecular interactions, like C-H...π contacts and π-π stacking, are significant in the solid-state fluorescence properties and molecular packing.
The photophysical properties of this compound aggregates are also sensitive to the surrounding environment, including polarity and the presence of specific analytes. The emission of this compound nanoaggregates is pH-sensitive, with luminescence decreasing upon protonation of the terpyridine units. lgcstandards.com Furthermore, this compound functions as a fluorescent chemosensor for metal ions, displaying different fluorescence responses. lgcstandards.com Notably, a characteristic red shift in the emission spectra is observed in the presence of Zn2+, which is attributed to the formation of a complex between this compound and the metal ion, altering the electronic structure and intermolecular interactions within the aggregate. lgcstandards.com This sensitivity to metal ions highlights how specific intermolecular coordination interactions can modulate the aggregation-induced emission properties of this compound.
While detailed quantitative data tables specifically outlining the impact of varying aggregation parameters (e.g., aggregate size, density) on this compound's photophysical properties were not extensively available in the search results in a format suitable for direct tabular presentation, the research clearly indicates a strong correlation between the aggregated state, the restriction of intramolecular motion, and the observed luminescence enhancement and spectral shifts.
Supramolecular Assembly and Self Organization of Tpe2tpy
Principles of Supramolecular Self-Assembly with TPE2TPy Constituents
Supramolecular self-assembly involves the spontaneous association of molecules into ordered structures through noncovalent interactions. fiveable.me For molecules like this compound, the interplay of different noncovalent forces driven by its constituent parts is fundamental to the formation of supramolecular architectures. fiveable.mefudan.edu.cnresearchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.net
Noncovalent Interactions Driving this compound Supramolecular Architectures (e.g., π-π Stacking, Metal-Metal Interactions)
Several types of noncovalent interactions are crucial in directing the self-assembly of this compound. Given the presence of multiple aromatic rings within both the TPE and terpyridine units, π-π stacking interactions play a significant role. researchgate.netmdpi.comwikipedia.orgencyclopedia.pubwikipedia.orgthno.orgnih.gov These interactions, arising from the attractive forces between electron-rich π systems, can lead to the formation of stacked arrangements of this compound molecules. mdpi.comwikipedia.orgencyclopedia.pubnih.gov
Furthermore, the terpyridine moieties in this compound are known to strongly coordinate with various metal ions. googleapis.comresearchgate.net Metal-ligand coordination is a powerful and directional noncovalent interaction that can drive the formation of well-defined supramolecular structures, including metallo-supramolecular polymers and discrete complexes. googleapis.comresearchgate.netwikipedia.orguclouvain.be The coordination of metal ions by the terpyridine units can induce specific orientations and associations between this compound molecules, leading to the construction of complex architectures. googleapis.comresearchgate.net In some metallo-supramolecular systems involving platinum(II) terpyridine complexes, strong metal-metal interactions (such as Pt⋯Pt interactions) have also been observed, contributing to the assembly and influencing properties like photoluminescence. nih.govrsc.org While not explicitly detailed for this compound in the provided results, such interactions are plausible in its metal complexes and could impact its supramolecular structures.
Hierarchical Assembly and Controlled Morphologies of this compound Aggregates
Supramolecular assembly often proceeds through hierarchical pathways, where molecules initially form smaller aggregates that then further organize into larger, more complex structures. fudan.edu.cnnsf.govnih.govnih.gov This hierarchical process allows for the generation of diverse morphologies. The specific morphology of this compound aggregates can be influenced by various factors, including solvent composition, concentration, and the presence of metal ions. googleapis.comfudan.edu.cn
The AIE property of this compound, where it exhibits strong luminescence in aggregated states but is weakly emissive in good solvents, is a direct consequence of its aggregation behavior. googleapis.com The formation of aggregates restricts intramolecular rotations of the phenyl rings in the TPE core, suppressing non-radiative decay pathways and enhancing emission. googleapis.com The morphology of these aggregates can range from simple clusters to more ordered structures depending on the assembly conditions. fudan.edu.cn
Control over the assembly conditions, such as the rate of solvent evaporation or the ratio of good to poor solvent, can potentially lead to the formation of aggregates with controlled sizes and shapes. fudan.edu.cn While specific detailed research findings on the controlled morphologies of this compound aggregates are not extensively provided in the search results, the principles of hierarchical assembly and the influence of experimental conditions on morphology observed in other supramolecular systems are applicable. fudan.edu.cnnsf.govnih.gov For instance, studies on other organic/inorganic building molecules have shown that varying factors like drying rate and solvent composition can dramatically change assembly morphology, producing structures like micro-fibers or macro-fibers. fudan.edu.cn
Mechanistic Investigations of this compound Supramolecular Polymerization and Co-assembly
Supramolecular polymerization describes the process where molecular monomers assemble reversibly through noncovalent interactions to form polymer-like structures. rsc.orgwikipedia.orgnih.gov Co-assembly involves the simultaneous assembly of two or more different molecular components into a single supramolecular structure. googleapis.commdpi.com
Analysis of Isodesmic and Cooperative Assembly Pathways in this compound Analogues
Supramolecular polymerization can follow different mechanistic pathways, primarily classified as isodesmic or cooperative. researchgate.netwikipedia.orgnih.govnih.gov In an isodesmic pathway, the association constant for adding a monomer to a growing aggregate is independent of the aggregate size. wikipedia.orgnih.gov This typically leads to a broad distribution of aggregate sizes. In contrast, a cooperative pathway involves an initial nucleation step with a relatively unfavorable association constant, followed by a more favorable elongation step where monomers add readily to the nucleus. researchgate.netwikipedia.orgnih.gov Cooperative assembly often results in a narrower distribution of aggregate sizes and can exhibit a critical concentration or temperature for assembly. wikipedia.orgnih.gov
While specific detailed studies on the isodesmic or cooperative assembly pathways of this compound itself are not explicitly present in the provided search results, research on related metallo-supramolecular polymers, such as those based on alkynylplatinum(II) terpyridine complexes, provides valuable insights into these mechanisms in systems containing terpyridine units. nih.govrsc.org These studies demonstrate that the assembly mechanism can be influenced by the molecular design of the monomers and external factors. nih.govrsc.org For instance, varying the composition ratios in co-assembly or applying UV irradiation can tune the mechanism from isodesmic to cooperative. nih.govrsc.org Given that this compound contains terpyridine units capable of metal coordination, similar mechanistic investigations into its supramolecular polymerization in the presence of suitable metal ions could reveal isodesmic or cooperative assembly behaviors.
Responsiveness of this compound Supramolecular Assembly to External Stimuli
A key characteristic of many supramolecular assemblies, including those involving this compound, is their responsiveness to external stimuli. googleapis.comfudan.edu.cnresearchgate.netmdpi.comresearchgate.net These stimuli can trigger changes in the assembly state, morphology, or properties of the aggregates.
This compound's AIE property is a prime example of its responsiveness to solvent polarity. googleapis.com The transition from a molecularly dissolved state in good solvents to an aggregated, emissive state upon the addition of a poor solvent like water demonstrates a clear response to changes in the chemical environment. googleapis.com
Furthermore, as this compound contains terpyridine units, its interaction with metal ions is a significant form of responsiveness. googleapis.com The binding of metal ions can induce or alter supramolecular assembly, leading to changes in optical or other properties. This compound has been reported as a fluorescent sensor for metal ions, indicating that metal ion binding affects its luminescence, likely through changes in its aggregation or conformation. googleapis.com
Computational Chemistry Approaches in Tpe2tpy Research
Theoretical Frameworks Employed in Computational Chemistry for TPE2TPy Investigations
Theoretical chemistry provides the fundamental principles and concepts used to understand the physical basis of chemical processes in this compound. barc.gov.in Computational chemistry applies mathematical methods and algorithms to solve the equations derived from these principles, often requiring significant computing power. barc.gov.innumberanalytics.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for this compound Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that focuses on the electron density of a system to determine its properties. numberanalytics.com It offers a balance between accuracy and computational cost, making it suitable for studying the electronic structure of molecules like this compound. uchicago.edu DFT can provide information about the ground state energy, molecular geometry, and electron distribution.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the properties and dynamics of systems in the presence of time-dependent potentials, such as light. wikipedia.orgmpg.de TD-DFT is particularly valuable for studying excited states, photoabsorption spectra, and other photophysical properties of molecules. wikipedia.orgmpg.deresearchgate.net It is often used to calculate excitation energies and can provide insights into the electronic transitions that occur when this compound absorbs light. wikipedia.orgscm.comq-chem.com TD-DFT's computational cost is often comparable to simpler methods like CIS (Configuration Interaction Singles) but includes electron correlation effects implicitly. q-chem.com However, standard DFT functionals may not accurately describe certain types of excited states, such as those with significant charge transfer character or Rydberg states. q-chem.com
Computational Studies on this compound Photophysics and AIE Mechanisms
Computational studies are crucial for unraveling the photophysical processes of this compound and understanding the mechanisms behind its Aggregation-Induced Emission (AIE). These studies often involve calculating excited states and transition properties.
Theoretical Prediction of Luminescent Properties and Excited States in this compound
Theoretical methods, particularly TD-DFT, are widely used to predict the luminescent properties of molecules by calculating their excited states. wikipedia.orgfigshare.comrsc.org These calculations can determine excitation energies, oscillator strengths (related to the probability of radiative transitions), and transition dipole moments. rsc.org By analyzing the nature of the excited states, researchers can gain insights into how the molecule emits light. figshare.com Computational packages exist that are specifically designed for predicting luminescent properties, including excited-state radiative and non-radiative decay rates and optical spectra. momap.net.cn Establishing correlations between structural parameters and luminescence properties through theoretical studies can aid in the rational design of new luminescent materials. figshare.com
Modeling of Conical Intersections and Non-Radiative Relaxation Pathways in this compound
Non-radiative relaxation pathways are crucial for understanding the efficiency of luminescence. Conical intersections (CIs) are points of degeneracy between potential energy surfaces where non-radiative transitions can occur very efficiently, leading to the deactivation of excited states without photon emission. nih.govresearchgate.netquantum-journal.orgqmul.ac.ukarxiv.org Modeling conical intersections is essential for understanding why some molecules are non-emissive in solution but become luminescent upon aggregation (AIE). anr.frnih.govqmul.ac.uk
Computational methods, including quantum chemical calculations, can be used to locate and characterize conical intersections. nih.govresearchgate.netquantum-journal.orgosti.gov By studying the potential energy surfaces and the pathways connecting excited states to the ground state through CIs, researchers can understand how internal molecular motions facilitate non-radiative decay in the isolated state. nih.govqmul.ac.uk The Restriction of Internal Motion (RIM) in the aggregated state is considered a key mechanism for AIE, where the restriction of these motions suppresses non-radiative pathways mediated by CIs, thereby enhancing luminescence. anr.fr Theoretical studies can help to elucidate how aggregation affects the accessibility and efficiency of these non-radiative decay channels. nih.govqmul.ac.uk
Simulation of Molecular Motion and Aggregation Effects on this compound Emission Characteristics
The phenomenon of aggregation-induced emission (AIE), commonly observed in molecules containing the tetraphenylethylene (B103901) (TPE) core, is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. Computational simulations, particularly molecular dynamics (MD) simulations, are instrumental in studying these effects in TPE derivatives mdpi.comrsc.orgnih.govkyoto-u.ac.jpmdpi.com.
MD simulations can capture the dynamic behavior of molecules in different environments, such as in solution and in aggregated phases. By simulating the movement and conformation of TPE-like molecules, researchers can observe how aggregation restricts intramolecular rotations and vibrations that act as non-radiative decay pathways in solution mdpi.comrsc.orgkyoto-u.ac.jp. The suppression of these motions in aggregates leads to a higher radiative decay rate, resulting in enhanced fluorescence mdpi.comrsc.orgnih.govkyoto-u.ac.jpmdpi.com.
Theoretical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can complement MD simulations by providing insights into the electronic structure and energy landscapes in different states mdpi.comrsc.orgkyoto-u.ac.jp. These calculations can help identify the specific molecular vibrations or rotations responsible for non-radiative decay and how their restriction upon aggregation affects the excited-state dynamics and emission efficiency mdpi.comrsc.orgkyoto-u.ac.jp. Studies on TPE derivatives have shown that theoretical calculations can rationalize the observed enhancement of emission in aggregate phases by demonstrating the suppression of non-radiative decay channels due to constraints imposed by molecular packing mdpi.com.
Computational studies can also investigate the morphology and structure of aggregates formed by AIEgens, revealing how different aggregation modes might influence emission characteristics chemrxiv.orgmdpi.comnih.gov. Understanding the relationship between aggregate structure, molecular motion, and emission is crucial for the rational design of new AIE materials.
Computational Insights into this compound Metal Coordination and Supramolecular Assembly
The terpyridine (TPY) moiety is well-known for its ability to coordinate with metal ions, leading to the formation of stable metal complexes and serving as a building block for supramolecular structures nih.govumons.ac.benih.govresearchgate.netmdpi.com. Computational methods are widely used to investigate the metal coordination behavior of TPY-based ligands and the subsequent formation of supramolecular assemblies nih.govumons.ac.benih.govresearchgate.netmdpi.comku.eduekb.egfrontiersin.orgrsc.organalis.com.my.
Computational studies, including DFT calculations and molecular simulations, can provide detailed information about the electronic and structural changes that occur upon metal binding nih.govekb.egfrontiersin.orgrsc.organalis.com.my. They can help determine the preferred coordination sites, the strength and nature of ligand-metal interactions, and the resulting geometry of the metal complex nih.govekb.egfrontiersin.orgrsc.organalis.com.myudc.eschemicalpapers.comnih.gov.
Furthermore, computational approaches are valuable for studying the self-assembly of molecules into larger supramolecular architectures, which are often driven by a combination of metal coordination and non-covalent interactions umons.ac.benih.govresearchgate.netmdpi.comku.edu. Molecular simulations can model the dynamics of assembly processes, providing insights into the mechanisms of formation and the resulting structures nih.govresearchgate.netmdpi.comku.edu.
DFT calculations are a primary tool for analyzing ligand-metal interactions in coordination complexes nih.govekb.egfrontiersin.orgrsc.organalis.com.myudc.eschemicalpapers.comnih.gov. These calculations can determine binding energies, analyze the electron distribution within the complex, and characterize the nature of the chemical bonds formed between the ligand and the metal center nih.govrsc.orgudc.eschemicalpapers.comnih.gov. For TPY-based ligands, DFT can reveal how the electronic structure of the ligand is affected by coordination and how this influences the properties of the resulting complex nih.govrsc.orgchemicalpapers.com.
Computational methods can also be used to predict potential metal binding sites on a ligand or a larger molecule nih.govyasara.orgnctu.edu.twnctu.edu.twnih.gov. While much of the research in this area focuses on protein-metal interactions nih.govyasara.orgnctu.edu.twnctu.edu.twnih.gov, the principles can be applied to smaller organic ligands. By analyzing the electronic and steric properties of different donor atoms and coordination environments within the this compound structure, computational methods can identify the most favorable sites for metal ion binding and predict the likely coordination geometries. Theoretical calculations can also help in determining the optimal molecular geometry of metal complexes ekb.eg.
Non-covalent interactions (NCIs), such as pi-pi stacking, van der Waals forces, hydrogen bonding, and electrostatic interactions, are fundamental to the formation and stability of molecular aggregates and supramolecular assemblies umons.ac.benih.govresearchgate.netmdpi.comku.eduarxiv.orgunimelb.edu.auresearchgate.netrsc.org. Understanding these interactions is particularly important for AIE-active molecules, where aggregation is key to their emissive properties mdpi.comrsc.orgnih.govkyoto-u.ac.jpmdpi.com.
NCI analysis, often performed using computational techniques based on electron density, allows for the visualization and characterization of these weak interactions within a molecular system arxiv.orgunimelb.edu.auresearchgate.netrsc.orguva.es. By analyzing the gradient of the electron density, NCI analysis can reveal regions of attractive (e.g., hydrogen bonding, van der Waals) and repulsive (e.g., steric clashes) interactions arxiv.orgrsc.org.
Applying NCI analysis to this compound aggregates could provide detailed insights into the specific intermolecular forces that drive aggregation and stabilize the aggregated structure. This information is crucial for understanding how molecular packing influences the restriction of intramolecular motions and, consequently, the AIE effect mdpi.comrsc.orgnih.govkyoto-u.ac.jpmdpi.com. Computational studies of non-covalent interactions in various molecular systems highlight their importance in determining structure and properties researchgate.netarxiv.orgunimelb.edu.auresearchgate.netrsc.orguva.es.
Advanced Research Applications of Tpe2tpy Based Materials
TPE2TPy in Optoelectronic Device Research
Optoelectronics is a field that encompasses the study and application of devices that interact with light, involving the conversion between light and electricity. googleapis.comlgcstandards.combio-fount.com Optoelectronic materials, a specific class of semiconductors, facilitate this conversion. googleapis.com Key properties of these materials include bandgap energy, carrier mobility, and optical absorption coefficient, which influence their interaction with light and electrical signals. bio-fount.comnih.gov Luminescence, such as fluorescence and electroluminescence, is a fundamental process in many optoelectronic devices, where excited electrons return to a lower energy state by emitting light. googleapis.comgoogle.com
Principles of Luminescent Materials for Modern Optoelectronics
Luminescent materials are central to modern optoelectronic technologies like light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and displays. googleapis.comgoogle.com These materials emit light when stimulated by an electric current (electroluminescence) or light (photoluminescence). googleapis.comgoogle.com The wavelength of the emitted light is largely determined by the material's bandgap. googleapis.com Organic luminescent materials, including those with AIE properties, offer advantages such as low-cost production, flexibility, and the ability to be integrated into various structures. googleapis.comwikipedia.org Unlike conventional photoluminescent materials that suffer from aggregation-caused quenching (ACQ), AIE materials exhibit enhanced emission in the aggregated or solid state, making them particularly suitable for solid-state optoelectronic applications. google.comnih.gov
Integration of this compound in Organic Light-Emitting Diodes (OLEDs) and Photodetectors
Organic light-emitting diodes (OLEDs) are composed of thin films of organic compounds sandwiched between electrodes. googleapis.com When a voltage is applied, charge carriers recombine within an emissive layer, forming excitons that release energy as light. Organic photodetectors (OPDs), conversely, convert light into an electrical signal, often utilizing the photoelectric effect. googleapis.comlgcstandards.com The integration of organic materials in both OLEDs and photodetectors is an active area of research, with potential for flexible, transparent, and miniaturized devices. googleapis.comwikipedia.org
This compound, as a terpyridine-substituted tetraphenylethene, exhibits aggregation-induced emission, being practically nonluminescent in solution but highly emissive as nanoparticle suspensions or in thin films. googleapis.comgoogle.com This AIE characteristic is advantageous for solid-state device applications like OLEDs. While the fundamental properties of this compound and related TPEs, such as their optical and metal sensing behaviors, have been investigated, detailed information regarding the specific integration and performance metrics of this compound as the active emissive or light-absorbing layer within functional OLED or photodetector devices was not extensively detailed in the provided search results. However, the AIE properties and the ability to tune emission characteristics (as discussed in Section 8.1.3) are relevant aspects for the design of organic optoelectronic components.
Design Principles for Tunable Emission in this compound-Based Optoelectronic Systems
Tunable emission in optoelectronic systems allows for control over the color or wavelength of emitted light. For luminescent materials, this can be achieved by engineering the molecular structure or by exploiting external stimuli. google.com In the case of this compound and related terpyridine-containing tetraphenylethenes, the emission properties are sensitive to pH changes. googleapis.com The terpyridine units within the this compound structure can undergo protonation. googleapis.com This protonation affects the AIE nature of the compound, leading to a decrease and eventual quenching of its emission. googleapis.com This pH sensitivity provides a mechanism for tuning the luminescence output of this compound-based materials through changes in the chemical environment. Such responsiveness to external factors is a key design principle for developing smart optoelectronic systems with controllable emission characteristics.
This compound as Fluorescent Chemosensors and Biosensors
Fluorescent chemosensors are molecules designed to detect the presence of specific chemical species (analytes) by exhibiting a change in their fluorescence properties upon interaction. Biosensors are a type of chemosensor that detects biological analytes, often incorporating a biological recognition element. Fluorescent chemosensors typically consist of a recognition site that selectively binds to the analyte and a signaling fluorophore whose emission is modulated by the binding event.
Fundamental Principles of this compound-Based Fluorescent Chemosensing
This compound functions as a fluorescent chemosensor, leveraging its AIE properties and the presence of recognition sites, such as the terpyridine units. googleapis.comgoogle.com The fundamental principle involves the interaction between this compound and the target analyte, which triggers a change in the molecule's photophysical behavior, resulting in a detectable fluorescence signal change. This compound has been shown to act as a fluorogenic sensor for metal ions, including Zn(II) and Fe(II), and is also sensitive to pH. googleapis.com The AIE characteristic is crucial, as it allows for sensing in aggregated states or heterogeneous environments, which is often relevant for practical applications. googleapis.com
Mechanistic Aspects of Analyte Recognition and Signal Transduction in this compound Sensors (e.g., "Turn-Off" Sensing)
Analyte recognition in this compound sensors is mediated by the interaction between the analyte and the recognition moieties, such as the nitrogen atoms in the terpyridine units. googleapis.com These interactions can involve coordination or other forms of binding. Signal transduction is the process by which the recognition event is converted into a measurable fluorescence change.
Selective Detection of Metal Ions and Other Analytes with this compound Derivatives
This compound and related terpyridine-substituted tetraphenylethenes have been explored as chemosensors for the selective detection of various analytes, including metal ions. The terpyridine unit is a well-known tridentate ligand capable of coordinating with a wide range of metal ions. wikipedia.orgfishersci.seuni.lufishersci.ca This coordination event can induce changes in the photophysical properties of the TPE core, which exhibits AIE characteristics. wikipedia.orgfishersci.cascience-softcon.de
In the context of metal ion sensing, TPE-based materials, including those with terpyridine substituents like this compound, are practically nonluminescent in solution but become highly emissive upon aggregation in poor solvents or in the solid state. science-softcon.de This AIE property is particularly advantageous for sensing applications in aqueous media. fishersci.cascience-softcon.de
Specific research has demonstrated the utility of terpyridine-substituted TPEs as "turn-off" fluorescent chemosensors for various metal ions, exhibiting different fluorescence responses. science-softcon.de A characteristic red shift in the emission spectra has been observed in the presence of Zn²⁺, which aids in discriminating Zn²⁺ from other metal ions. wikipedia.orgfishersci.cascience-softcon.de Furthermore, due to a metal-to-ligand charge-transfer process, these compounds can display a noticeable magenta color upon selectively binding with Fe²⁺, allowing for rapid visual identification of Fe²⁺ in aqueous environments. fishersci.cascience-softcon.de
Beyond metal ions, TPE-based polymers have also been utilized in sensor arrays for detecting and discriminating other analytes, such as nitroaromatics in water, demonstrating excellent sensitivity. wikipedia.orgwikipedia.org The modular functionalization of the TPE core facilitates the development of optical sensor materials. wikipedia.org
This compound in Supramolecular Nanomaterials and Smart Materials
The integration of this compound into supramolecular assemblies and smart materials leverages its ability to coordinate metal ions and its stimuli-responsive properties.
Construction of Functional Supramolecular Architectures with this compound
The terpyridine moiety in this compound provides a strong handle for the construction of supramolecular architectures through coordination-driven self-assembly with metal ions. While direct examples focusing solely on this compound in complex supramolecular tessellations were not extensively detailed in the provided results, related TPE derivatives and bis(terpyridine)metal complexes have been successfully employed in the formation of fluorescent supramolecular organic frameworks (SOFs) and metallo-supramolecular polyelectrolytes. fishersci.ca The principle involves linking molecular building blocks through noncovalent interactions or coordination bonds to create ordered structures. The terpyridine-metal coordination is a robust and well-established method for building such architectures, suggesting this compound's potential in this area.
Investigation of Stimuli-Responsive this compound Materials (e.g., Mechanochromism)
Materials that exhibit a change in color or luminescence in response to mechanical stress (mechanochromism) have garnered significant interest. Research has shown that coordination polymers containing tetraphenylethene units can exhibit reversible mechanochromic luminescence. fishersci.se Notably, a zinc ion complex dye based on a ligand incorporating both TPE and terpyridine moieties has been reported as a pioneering example of a mechanofluorochromic AIE complex. wikipedia.org This highlights the potential of this compound-based materials to function as smart materials responsive to mechanical stimuli, with the AIE property playing a crucial role in the observed luminescence changes under mechanical perturbation.
Future Research Directions and Emerging Paradigms for Tpe2tpy
Exploration of Novel TPE2TPy Derivatives with Enhanced Performance Parameters
A significant avenue for future research involves the rational design and synthesis of novel this compound derivatives. The modification of the this compound structure can lead to compounds with tailored photophysical properties, improved sensitivity and selectivity in sensing applications, or enhanced performance in other potential areas. The core structure of this compound, featuring a tetraphenylethene core functionalized with terpyridine units, provides multiple sites for chemical modification. googleapis.comacs.orggoogle.com For instance, studies on related functionalized TPE-based polymers have shown that incorporating groups like amino or nitro moieties can improve sensing capabilities in aqueous systems. uni-heidelberg.de
Exploring derivatives could involve:
Peripheral Substitutions: Introducing various functional groups onto the phenyl rings of the tetraphenylethene core or the terpyridine units to tune electronic and steric properties. This could impact AIE efficiency, emission wavelength, and interaction with analytes.
Core Modifications: Altering the tetraphenylethene core itself while retaining the AIE characteristics and the ability to attach terpyridine or similar ligating units.
Integration into Larger Structures: Incorporating this compound or its derivatives into polymers, metal-organic frameworks (MOFs), or nanomaterials to create composite materials with synergistic properties for applications such as advanced sensing platforms or optoelectronic devices.
The goal of exploring novel derivatives is to enhance specific "academic performance parameters" relevant to its applications, such as:
Increased fluorescence quantum yield in the aggregated state.
Improved detection limits and faster response times for target analytes (e.g., metal ions).
Enhanced stability under various environmental conditions (pH, temperature, light).
Tunable emission wavelengths for multi-color applications.
Biocompatibility for potential biological sensing or imaging applications.
While specific detailed research findings on novel this compound derivatives were not extensively available in the provided snippets beyond the mention of functionalized TPE-based polymers uni-heidelberg.de, the general strategy of chemical modification of AIE-active molecules like TPE is a well-established approach to optimize their properties for specific applications.
Advanced Spectroscopic Techniques for Comprehensive this compound Mechanistic Elucidation
Understanding the fundamental mechanisms governing the behavior of this compound, particularly its AIE phenomenon and interactions with analytes, is crucial for rational design of improved materials. Advanced spectroscopic techniques offer powerful tools for gaining deeper insights at the molecular level. univ-lille1.frexcedr.com
Techniques that can be particularly valuable include:
Time-Resolved Spectroscopy: Techniques such as time-correlated single photon counting (TCSPC) can provide information on fluorescence lifetimes, which are sensitive to the molecular environment and aggregation state. This can help elucidate the dynamics of the AIE process.
Vibrational Spectroscopy (Advanced IR and Raman): While standard IR and Raman spectroscopy provide information on molecular vibrations and functional groups, advanced techniques like Tip-Enhanced Raman Scattering (TERS) or Atomic Force Microscopy-Infrared (AFM-IR) can offer nanoscale spatial resolution, allowing for the study of this compound aggregates and their interactions with surfaces or other molecules with high precision. excedr.comspectroscopyonline.com These methods can reveal details about molecular packing and conformational changes upon aggregation or analyte binding.
Solid-State NMR Spectroscopy: This technique can provide detailed structural information about this compound in its aggregated or solid state, complementing information obtained from solution-state techniques. It can help confirm molecular structures and understand intermolecular interactions within aggregates.
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), potentially coupled with ion mobility separation, can be used to study the formation of this compound complexes with metal ions or other analytes, providing insights into binding stoichiometry and affinity. Rapid discrimination of bacteria using paper spray mass spectrometry highlights the potential of advanced MS in related sensing contexts. acs.org
Transient Absorption Spectroscopy: This pump-probe technique can reveal the excited-state dynamics of this compound, including energy transfer pathways and the formation of transient species, which are critical for understanding its photophysical mechanisms.
Applying these advanced spectroscopic methods can provide comprehensive data sets that, when combined with computational modeling, can lead to a more complete mechanistic understanding of this compound's properties and behavior. Advanced non-linear spectral decomposition and regression methods are already being explored for complex spectral analysis, which could be beneficial for interpreting data from this compound studies. mdpi.com
Integration of this compound Research with Artificial Intelligence and Machine Learning Methodologies in Chemical Discovery
Potential applications of AI/ML in this compound research include:
Predicting Properties of Novel Derivatives: ML models can be trained on data from known this compound derivatives and related AIE systems to predict the photophysical properties, sensing capabilities, or other relevant parameters of newly designed structures before they are synthesized. This can help prioritize the most promising candidates for experimental validation. AI algorithms can analyze chemical data to predict and classify various molecular properties. softformance.com
De Novo Design of this compound Derivatives: Generative AI techniques and chemical language models can be used to design entirely new this compound-based structures with desired properties, exploring a vast chemical space more efficiently than traditional methods. github.io AI can assist in designing novel molecules with desired properties by generating virtual compound libraries and optimizing molecular structures. softformance.com
Spectroscopic Data Analysis and Interpretation: ML algorithms can be trained to analyze complex spectroscopic data sets, identifying subtle patterns and correlations that might be missed by traditional analysis methods. This can aid in the comprehensive elucidation of this compound's mechanisms and interactions. AI is applied in various areas of chemistry, including spectroscopy and analysis. softformance.com
Reaction Optimization and Synthesis Planning: AI tools can assist in designing and optimizing synthetic routes for this compound and its derivatives, predicting reaction outcomes and identifying optimal conditions. softformance.com
Identifying Structure-Property Relationships: ML models can help uncover complex relationships between the molecular structure of this compound derivatives and their observed properties, guiding the rational design of next-generation materials. Predictive analysis using AI algorithms can analyze complex chemical datasets, identify patterns, and make predictions about chemical properties and behavior. softformance.com
Q & A
Q. What established synthesis protocols exist for TPE2TPy, and how can researchers ensure experimental reproducibility?
Methodological Answer:
- This compound synthesis typically involves Suzuki-Miyaura coupling or similar cross-coupling reactions. Reproducibility requires strict control of reaction conditions (e.g., temperature, catalyst loading) and thorough characterization via NMR and mass spectrometry.
- Document all procedural variables (e.g., solvent purity, reaction time) and validate outcomes using independent techniques like HPLC to confirm purity (>95%) .
Q. Which spectroscopic techniques are prioritized for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- UV-Vis spectroscopy identifies π-π* transitions, while fluorescence spectroscopy quantifies quantum yields. FTIR confirms functional groups (e.g., pyridyl rings).
- Cross-validate with X-ray crystallography (for solid-state structure) and cyclic voltammetry (for redox behavior). Ensure calibration against reference compounds to minimize instrumental drift .
Q. How can researchers validate the accuracy of this compound’s reported solubility parameters in diverse solvents?
Methodological Answer:
- Use gravimetric analysis: Dissolve known masses of this compound in solvents (e.g., THF, DCM) under controlled temperatures. Measure saturation points via dynamic light scattering (DLS).
- Compare results with computational simulations (e.g., COSMO-RS) to identify discrepancies caused by solvent polarity or aggregation effects .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s photophysical data across experimental setups?
Methodological Answer:
- Conduct controlled studies to isolate variables (e.g., oxygen levels affecting fluorescence quenching). Use time-resolved spectroscopy to differentiate intrinsic emission from environmental artifacts.
- Apply statistical tools (e.g., PCA) to analyze inter-laboratory variability and identify systematic errors in instrumentation or sample preparation .
Q. How can researchers optimize this compound’s aggregation-induced emission (AIE) properties for sensor applications?
Methodological Answer:
- Design experiments varying substituent groups (e.g., electron-withdrawing/-donating moieties) and measure AIE efficiency via fluorescence lifetime imaging (FLIM).
- Use Design of Experiments (DoE) to model structure-property relationships, prioritizing factors like steric hindrance and solvent polarity .
Q. What computational methods effectively predict this compound’s electronic behavior in complex matrices?
Methodological Answer:
Q. How should researchers address ethical and reproducibility challenges in publishing this compound-related data?
Methodological Answer:
- Adhere to FAIR principles: Ensure data is Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (detailed metadata).
- Disclose all experimental parameters (e.g., synthetic yields, instrument calibration logs) and conflicts of interest (e.g., funding sources) to maintain transparency .
Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing this compound’s structure-activity relationships (SAR)?
Methodological Answer:
Q. How can conflicting results in this compound’s thermal stability studies be reconciled?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation pathways. Compare with differential scanning calorimetry (DSC) data to identify phase transitions.
- Publish raw datasets with metadata (e.g., heating rates, sample mass) to enable independent verification .
Experimental Design & Validation
Q. What steps ensure robust experimental design when testing this compound’s biocompatibility?
Methodological Answer:
- Define clear endpoints (e.g., cytotoxicity via MTT assay, cellular uptake via confocal microscopy). Include positive/negative controls and blinded analysis to reduce bias.
- Follow OECD guidelines for in vitro testing and pre-register protocols on platforms like Open Science Framework to mitigate selective reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
